molecular formula C6H9Cl3O3 B3249520 Ethyl 4,4,4-trichloro-3-hydroxybutanoate CAS No. 19486-93-2

Ethyl 4,4,4-trichloro-3-hydroxybutanoate

Cat. No. B3249520
CAS RN: 19486-93-2
M. Wt: 235.5 g/mol
InChI Key: RZSBEAZIKBJBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,4,4-trichloro-3-hydroxybutanoate is a chemical compound with the molecular formula C6H9Cl3O3 . It contains a total of 20 bonds, including 11 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 aliphatic ester, 1 hydroxyl group, and 1 secondary alcohol .


Synthesis Analysis

The synthesis of similar compounds such as Ethyl 4-chloro-3-hydroxybutanoate has been reported. For instance, a total of 400 yeast strains were examined for the ability to reduce ethyl 4-chloroacetoacetate (COBE) to ethyl 4-chloro-3-hydroxybutyrate (CHBE) using acetone-dried cells in the presence of a coenzyme-recycling system in water/n-butyl acetate .


Molecular Structure Analysis

The molecular structure of Ethyl 4,4,4-trichloro-3-hydroxybutanoate includes 1 aliphatic ester, 1 hydroxyl group, and 1 secondary alcohol .

Scientific Research Applications

Enantioselective Synthesis and Biocatalysis

  • Ethyl 4,4,4-trichloro-3-hydroxybutanoate and its related compounds have been extensively studied for their use in enantioselective synthesis, a key process in the production of chiral drugs. For example, Baker’s yeast reduction is used to obtain enantiomers of ethyl 4,4,4-trifluoro-3-hydroxybutanoate, demonstrating the potential of biocatalysis in producing optically active compounds (Davoli et al., 1999).
  • In another instance, the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant Escherichia coli cells expressing secondary alcohol dehydrogenase showcases the use of microbial biocatalysis in achieving high yield and purity of chiral intermediates (Yamamoto et al., 2002).

Biosynthesis and Microbial Reduction

  • The biocatalytic processes for synthesizing compounds like ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs including statins, are being explored for industrial applications. This involves processes like gene cloning, expression, and biocatalysis in E. coli, highlighting the growing role of microbial processes in pharmaceutical manufacturing (Ye et al., 2011).
  • Microbial asymmetric reduction, such as the use of Sporobolomyces salmonicolor for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate, illustrates the potential of microorganisms in producing optically active pharmaceutical intermediates (Shimizu et al., 1990).

Chemical Synthesis and Modification

  • Ethyl 4,4,4-trichloro-3-hydroxybutanoate and its derivatives are also pivotal in chemical synthesis, as seen in the preparation of various bicyclic tetrahydropyrans. These compounds are synthesized from ethyl (R)-3-hydroxybutanoate, demonstrating the versatility of these compounds in organic synthesis (Elsworth & Willis, 2008).

properties

IUPAC Name

ethyl 4,4,4-trichloro-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h4,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSBEAZIKBJBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxy-4,4,4-trichlorobutyrate

CAS RN

19486-93-2
Record name ETHYL 3-HYDROXY-4,4,4-TRICHLOROBUTYRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,4,4-trichloro-3-hydroxybutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,4,4-trichloro-3-hydroxybutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4,4,4-trichloro-3-hydroxybutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4,4,4-trichloro-3-hydroxybutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4,4,4-trichloro-3-hydroxybutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4,4,4-trichloro-3-hydroxybutanoate

Citations

For This Compound
4
Citations
SS de Sousa Oliveira, LRS Dias, NC Barbosa… - Tetrahedron …, 2013 - Elsevier
Resting cells of Kluyveromyces marxianus were used in the bioreduction of ethyl 4,4,4-trifluoro-3-oxobutanoate and ethyl 4,4,4-trichloro-3-oxobutanoate with 81% and 4% yields and 29…
Number of citations: 8 www.sciencedirect.com
DK Wald, MM Joullié - The Journal of Organic Chemistry, 1966 - ACS Publications
A study of the reaction of chloral and ethyl diazoacetate as a potential source of ethyl triehloroacetoacetate (I) showed that the main product of this reaction was ethyl 3-(trichloromethyl) …
Number of citations: 18 pubs.acs.org
ES Huyser, RM Kellogg - The Journal of Organic Chemistry, 1966 - ACS Publications
Certain/3-hydroxy thio ethers (RCHOHCH2SR') havebeen found to undergo a facile cleavage yielding ketones and mercaptansin-butyl peroxide induced reactionsat 125. A free-radical …
Number of citations: 28 pubs.acs.org
R Naylor - 1960 - unsworks.unsw.edu.au
… Ethyl 4> 4 > 4-trichloro-3-hydroxybutanoate. A solution of 4,4,4-trichloro-3-hydroxybutanoic acid (200 g.) in anhydrous ethanol (500 ml.) saturated with dry hydrogen chloride, was …
Number of citations: 3 unsworks.unsw.edu.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.